molecular formula C20H18FN3O2S B2623451 N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1424563-20-1

N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2623451
CAS No.: 1424563-20-1
M. Wt: 383.44
InChI Key: DVBGPCKKXNLPMI-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-11-17(20(27-2)24-18(22-11)16-7-4-8-26-16)19(25)23-15-10-14(15)12-5-3-6-13(21)9-12/h3-9,14-15H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBGPCKKXNLPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CC3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a fluorophenylboronic acid and a suitable cyclopropyl halide.

    Construction of the pyrimidine ring: This can be synthesized via a Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.

    Attachment of the furan-2-yl group: This step might involve a Heck reaction or a similar cross-coupling reaction.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-[2-(3-chlorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[2-(3-fluorophenyl)cyclopropyl]-2-(thiophen-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and their potential impact on its chemical and biological properties.

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